molecular formula C10H13NO2 B13200627 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile

3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile

Cat. No.: B13200627
M. Wt: 179.22 g/mol
InChI Key: LZHCHDGXRDPLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-{7-oxabicyclo[221]heptan-2-yl}oxirane-2-carbonitrile is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

The synthesis of 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile typically involves a multi-step process. One common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the 7-oxabicyclo[2.2.1]heptane core, which can then be further functionalized to introduce the oxirane and carbonitrile groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity .

Mechanism of Action

The mechanism of action of 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C10H13NO2/c1-10(9(5-11)13-10)7-4-6-2-3-8(7)12-6/h6-9H,2-4H2,1H3

InChI Key

LZHCHDGXRDPLQA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CC3CCC2O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.